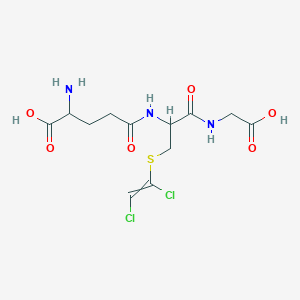

S-(1,2-dichlorovinyl)-glutathione;DCVG

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

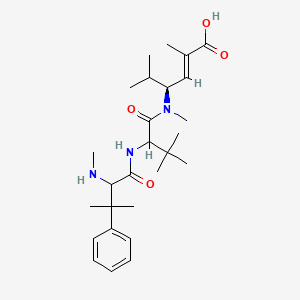

S-(1,2-Dichlorovinyl)glutathione: is a glutathione conjugate formed through the reaction of glutathione with 1,2-dichloroethylene. This compound is of significant interest in toxicology and pharmacology due to its role in the metabolism and detoxification of halogenated hydrocarbons. It is known to be involved in the bioactivation pathways that can lead to nephrotoxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions: S-(1,2-Dichlorovinyl)glutathione is synthesized through the conjugation of glutathione with 1,2-dichloroethylene. The reaction typically involves the use of glutathione S-transferase enzymes, which catalyze the addition of glutathione to the electrophilic carbon of 1,2-dichloroethylene. The reaction conditions often include a buffered aqueous solution at a physiological pH to facilitate the enzymatic activity .

Industrial Production Methods: Industrial production of S-(1,2-Dichlorovinyl)glutathione is not well-documented, as it is primarily studied in laboratory settings for research purposes. the principles of enzymatic synthesis can be scaled up using bioreactors that maintain optimal conditions for enzyme activity and product formation.

Chemical Reactions Analysis

Types of Reactions: S-(1,2-Dichlorovinyl)glutathione undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and other oxidative metabolites.

Reduction: Although less common, reduction reactions can occur under specific conditions.

Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and flavin-containing monooxygenases.

Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

Substitution: Nucleophiles like thiols and amines can react with S-(1,2-Dichlorovinyl)glutathione under mild conditions.

Major Products Formed:

Oxidation: Sulfoxides and other oxidative derivatives.

Reduction: Reduced forms of the compound.

Substitution: Various substituted glutathione derivatives.

Scientific Research Applications

S-(1,2-Dichlorovinyl)glutathione has several scientific research applications, including:

Toxicology: It is used to study the mechanisms of nephrotoxicity induced by halogenated hydrocarbons.

Pharmacology: The compound helps in understanding the detoxification pathways involving glutathione conjugates.

Biochemistry: It serves as a model compound to study enzyme kinetics and the role of glutathione S-transferases.

Environmental Science: Research on this compound aids in assessing the environmental impact of halogenated hydrocarbons and their metabolites

Mechanism of Action

The mechanism of action of S-(1,2-Dichlorovinyl)glutathione involves its bioactivation through enzymatic processes. The compound is metabolized by glutathione S-transferases to form S-(1,2-dichlorovinyl)-L-cysteine, which is further processed by cysteine conjugate β-lyase to produce reactive intermediates. These intermediates can cause cellular damage, particularly in the kidneys, leading to nephrotoxicity .

Comparison with Similar Compounds

- S-(1,2,2-Trichlorovinyl)-L-cysteine

- S-(1,2,3,4,4-Pentachloro-1:3-butadienyl)-L-cysteine

Comparison: S-(1,2-Dichlorovinyl)glutathione is less toxic compared to S-(1,2,2-Trichlorovinyl)-L-cysteine but more toxic than S-(1,2,3,4,4-Pentachloro-1:3-butadienyl)-L-cysteine. The differences in toxicity are attributed to the varying degrees of bioactivation and the formation of reactive intermediates. S-(1,2-Dichlorovinyl)glutathione is unique in its specific enzymatic pathways and the types of cellular damage it induces .

Properties

Molecular Formula |

C12H17Cl2N3O6S |

|---|---|

Molecular Weight |

402.3 g/mol |

IUPAC Name |

2-amino-5-[[1-(carboxymethylamino)-3-(1,2-dichloroethenylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C12H17Cl2N3O6S/c13-3-8(14)24-5-7(11(21)16-4-10(19)20)17-9(18)2-1-6(15)12(22)23/h3,6-7H,1-2,4-5,15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23) |

InChI Key |

IXARYIJEQUJTIZ-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)NC(CSC(=CCl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14114710.png)

![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B14114734.png)

![2-[[(4-Bromophenyl)sulfonyl]methyl]-3H-pyrrolo[1,2-a]imidazol-3-one](/img/structure/B14114758.png)

![(E)-1-[4-(4-chlorophenoxy)-3-nitrophenyl]-N-methoxymethanimine](/img/structure/B14114771.png)

![1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14114778.png)

![1H-Indene-1-acetic acid, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl-, Methyl ester](/img/structure/B14114791.png)

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14114793.png)